1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antiviral Agents
Compounds structurally related to "1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide" have been investigated for their antibacterial and antiviral activities. For example, pyridonecarboxylic acids, a class of compounds with a similar molecular structure, have demonstrated significant antibacterial activity, highlighting their potential as antibacterial agents (Egawa et al., 1984). Additionally, dihydroxypyrimidine-4-carboxamides have been reported as potent and selective HIV integrase inhibitors, suggesting their applicability in the treatment of HIV (Pace et al., 2007).
Cancer Research
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds showed promising results in inhibiting tumor growth in preclinical models, advancing our understanding of potential therapeutic targets for cancer treatment (Schroeder et al., 2009).
Computational and Material Sciences
Research has extended into the computational and material sciences, exploring the structural and electronic properties of compounds bearing the dihydropyridine motif. Studies involving the synthesis and characterization of aromatic polyamides based on dietheramine derived from tert-butylhydroquinone have contributed to the development of materials with potential applications in various industries (Yang et al., 1999).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-3-2-4-17(21-13)22-19(25)15-7-10-18(24)23(12-15)11-14-5-8-16(20)9-6-14/h2-10,12H,11H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFDQBVQAFDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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